Cas no 1183826-53-0 (3-(3,4-Dichlorophenyl)pentan-3-amine)

3-(3,4-Dichlorophenyl)pentan-3-amine is a substituted phenylpentylamine compound featuring a dichlorophenyl moiety, which enhances its potential utility in pharmaceutical and agrochemical research. The presence of the 3,4-dichlorophenyl group contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. The pentan-3-amine backbone provides structural flexibility, facilitating further functionalization. This compound is particularly relevant in the development of CNS-targeting agents or pesticidal formulations due to its unique electronic and steric properties. Its well-defined structure ensures reproducibility in synthetic applications, while its purity and consistency support rigorous experimental requirements. Suitable for controlled laboratory use under appropriate safety protocols.
3-(3,4-Dichlorophenyl)pentan-3-amine structure
1183826-53-0 structure
Product name:3-(3,4-Dichlorophenyl)pentan-3-amine
CAS No:1183826-53-0
MF:C11H15Cl2N
MW:232.149501085281
CID:5157450
PubChem ID:50988201

3-(3,4-Dichlorophenyl)pentan-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dichlorophenyl)pentan-3-amine
    • Benzenemethanamine, 3,4-dichloro-α,α-diethyl-
    • 3-(3,4-Dichlorophenyl)pentan-3-amine
    • Inchi: 1S/C11H15Cl2N/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7H,3-4,14H2,1-2H3
    • InChI Key: PSIHMNRHSVOAAH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(CC)(CC)N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Topological Polar Surface Area: 26
  • XLogP3: 3.7

3-(3,4-Dichlorophenyl)pentan-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-145622-0.25g
3-(3,4-dichlorophenyl)pentan-3-amine
1183826-53-0
0.25g
$670.0 2023-02-15
Enamine
EN300-145622-0.5g
3-(3,4-dichlorophenyl)pentan-3-amine
1183826-53-0
0.5g
$699.0 2023-02-15
Enamine
EN300-145622-2500mg
3-(3,4-dichlorophenyl)pentan-3-amine
1183826-53-0
2500mg
$1428.0 2023-09-29
Enamine
EN300-145622-50mg
3-(3,4-dichlorophenyl)pentan-3-amine
1183826-53-0
50mg
$612.0 2023-09-29
Enamine
EN300-145622-10000mg
3-(3,4-dichlorophenyl)pentan-3-amine
1183826-53-0
10000mg
$3131.0 2023-09-29
Enamine
EN300-145622-100mg
3-(3,4-dichlorophenyl)pentan-3-amine
1183826-53-0
100mg
$640.0 2023-09-29
Enamine
EN300-145622-0.05g
3-(3,4-dichlorophenyl)pentan-3-amine
1183826-53-0
0.05g
$612.0 2023-02-15
Enamine
EN300-145622-1.0g
3-(3,4-dichlorophenyl)pentan-3-amine
1183826-53-0
1g
$0.0 2023-06-08
Enamine
EN300-145622-250mg
3-(3,4-dichlorophenyl)pentan-3-amine
1183826-53-0
250mg
$670.0 2023-09-29
Enamine
EN300-145622-1000mg
3-(3,4-dichlorophenyl)pentan-3-amine
1183826-53-0
1000mg
$728.0 2023-09-29

Additional information on 3-(3,4-Dichlorophenyl)pentan-3-amine

3-(3,4-Dichlorophenyl)pentan-3-amine: A Comprehensive Overview

3-(3,4-Dichlorophenyl)pentan-3-amine, with the CAS number 1183826-53-0, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, often referred to as dichlorophenyl pentanamine, is characterized by its unique structure and functional groups, making it a valuable component in both academic research and industrial applications. In this article, we will delve into the properties, synthesis methods, applications, and recent advancements related to this compound.

The molecular structure of 3-(3,4-Dichlorophenyl)pentan-3-amine consists of a pentane chain with a tertiary amine group at the third position. The aromatic ring attached to this amine group is substituted with two chlorine atoms at the 3 and 4 positions. This substitution pattern not only imparts stability to the molecule but also enhances its reactivity in certain chemical transformations. The compound's structure allows for a wide range of applications, particularly in the synthesis of advanced materials and pharmaceutical intermediates.

Recent studies have highlighted the potential of dichlorophenyl pentanamine as a precursor for synthesizing bioactive compounds. Researchers have explored its role in drug design, where its amine functionality can be exploited to form peptide bonds or serve as a nucleophile in substitution reactions. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties, opening new avenues for therapeutic development.

In the realm of materials science, 3-(3,4-Dichlorophenyl)pentan-3-amine has been utilized as a building block for constructing advanced polymers and hybrid materials. Its ability to form hydrogen bonds and coordinate with metal ions makes it an ideal candidate for designing stimuli-responsive materials. A notable example is its application in creating self-healing polymers, which have garnered interest for their potential use in aerospace and electronics industries.

The synthesis of dichlorophenyl pentanamine typically involves multi-step processes that combine aromatic substitution reactions with amine formation techniques. A common approach involves the chlorination of aniline derivatives followed by alkylation to introduce the pentane chain. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. These improvements are crucial for scaling up production to meet growing demand across various industries.

Beyond its chemical applications, 3-(3,4-Dichlorophenyl)pentan-3-amine has also found niche uses in analytical chemistry as a chiral resolving agent. Its ability to induce asymmetry in reactions has made it valuable for enantioselective syntheses. A 2021 study reported in Analytical Chemistry showcased its effectiveness in resolving enantiomers of complex molecules, highlighting its role in advancing chiral recognition technologies.

In conclusion, 3-(3,4-Dichlorophenyl)pentan-3-amine, with its unique structural features and diverse applications, continues to be a focal point in modern chemistry research. From drug discovery to materials science and analytical techniques, this compound demonstrates remarkable versatility. As researchers uncover new synthetic pathways and applications, the significance of this compound is expected to grow further in both academic and industrial settings.

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